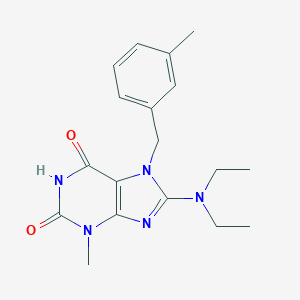

8-(diethylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

Beschreibung

8-(Diethylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative characterized by:

- Position 3: Methyl group.

- Position 7: 3-Methylbenzyl substituent.

- Position 8: Diethylamino group.

Its diethylamino group at position 8 distinguishes it from related purine-diones, influencing solubility, binding affinity, and selectivity.

Eigenschaften

IUPAC Name |

8-(diethylamino)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-5-22(6-2)17-19-15-14(16(24)20-18(25)21(15)4)23(17)11-13-9-7-8-12(3)10-13/h7-10H,5-6,11H2,1-4H3,(H,20,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVDMBZHUAPSPLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC2=C(N1CC3=CC=CC(=C3)C)C(=O)NC(=O)N2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Nucleophilic Substitution at Position 8

The diethylamino group is typically introduced via displacement of a halogen or other leaving group at position 8. Starting from 8-chloro-3-methylpurine-2,6-dione, reaction with diethylamine under heated conditions (80–120°C) in polar aprotic solvents like dimethylformamide (DMF) facilitates substitution. Catalytic additives such as potassium iodide may enhance reactivity by participating in a halogen-exchange mechanism.

Example Protocol

Alkylation at Position 7

The 3-methylbenzyl moiety is introduced via alkylation of the N7 nitrogen. Deprotonation with a strong base (e.g., sodium hydride) in tetrahydrofuran (THF) generates a reactive amide intermediate, which reacts with 3-methylbenzyl bromide. Competing alkylation at N9 is mitigated by steric and electronic factors favoring N7.

Example Protocol

Methylation at Position 3

If the starting material lacks the 3-methyl group, quaternization is achieved using methyl iodide in the presence of a weak base (e.g., potassium carbonate). This step is often performed early in the synthesis to avoid interference with subsequent reactions.

One-Pot and Tandem Reaction Strategies

Recent advances highlight tandem reactions to streamline synthesis. For instance, a single-pot sequence involving cyclization and alkylation has been reported for analogous purine derivatives. Using carbonyldiimidazole (CDI) and O-allylhydroxylamine, intermediates undergo cyclization to form the purine-dione core, followed by in situ alkylation with 3-methylbenzyl bromide.

Key Advantages

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Enhancements

-

Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems.

-

Microwave Assistance : Reduces reaction times for substitution steps (e.g., 30 minutes vs. 24 hours under conventional heating).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Stepwise Functionalization | Sequential substitution, alkylation | High regiocontrol | Multiple isolations reduce yield |

| Tandem Cyclization-Alkylation | Single-pot cyclization and alkylation | Fewer purification steps | Requires precise stoichiometry control |

| Solid-Phase Synthesis | Immobilized intermediates on resin | Scalability for high-throughput screening | Limited applicability to bulky groups |

Challenges and Limitations

-

Regioselectivity in Alkylation

Despite steric guidance, minor N9-alkylated byproducts (5–10%) necessitate chromatographic separation. -

Sensitivity of the Diethylamino Group

Strong acidic or basic conditions may cleave the diethylamino substituent, mandating neutral pH during workup. -

Solubility Issues

The 3-methylbenzyl group imparts hydrophobicity, complicating aqueous extraction steps. Co-solvents like ethanol-water mixtures improve handling .

Analyse Chemischer Reaktionen

Types of Reactions

8-(diethylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: H2 gas with Pd/C catalyst.

Substitution: NaH or LDA in anhydrous solvents like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted purine derivatives .

Wissenschaftliche Forschungsanwendungen

8-(diethylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential interactions with nucleic acids and proteins, which can provide insights into cellular processes.

Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 8-(diethylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biological processes .

Vergleich Mit ähnlichen Verbindungen

Structural Variations at Position 8

The substituent at position 8 is critical for modulating biological activity. Key analogs include:

Key Observations :

- Diethylamino vs.

- Imidazolylpropylamino (Compound 5): This substituent introduces aromaticity and hydrogen-bonding capacity, correlating with potent Eg5 ATPase inhibition .

- Aminopiperidinyl (Linagliptin): The cyclic amine in Linagliptin contributes to high DPP-4 selectivity, a feature absent in the target compound .

Modifications at Position 7

The 3-methylbenzyl group at position 7 is conserved in many analogs but varies in others:

Key Observations :

Pharmacological and Physicochemical Properties

- Solubility: The diethylamino group increases water solubility compared to chloro or aromatic substituents (e.g., naphthalenylmethyl) .

- Enzyme Inhibition: Compound 5 shows sub-micromolar Eg5 ATPase inhibition, while the target compound’s activity remains uncharacterized but is structurally poised for kinase modulation .

- Metabolic Stability: Cyclopentylamino () and tetrahydrofuranmethyl () analogs exhibit enhanced stability due to reduced CYP450 metabolism.

Biologische Aktivität

8-(diethylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Its structural uniqueness, characterized by a diethylamino group and a 3-methylbenzyl substituent on the purine core, suggests potential biological activities that merit investigation. This article reviews the biological activity of this compound, drawing on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 345.49 g/mol. The presence of the diethylamino and 3-methylbenzyl groups contributes to its unique chemical behavior and potential pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₃₁N₅O₂ |

| Molecular Weight | 345.49 g/mol |

| Structure | Structure Image |

Biological Activity Overview

Research indicates that compounds similar to 8-(diethylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione exhibit various biological activities:

- Antitumor Activity : Similar purine derivatives have shown promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Effects : Some derivatives have demonstrated notable antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents.

- Anti-inflammatory Properties : Compounds within this class have been linked to reduced inflammatory responses in cellular models.

Antitumor Activity

A study evaluating the antitumor effects of purine derivatives found that certain analogs exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism of action involved the induction of apoptosis and inhibition of proliferation pathways.

Antimicrobial Activity

In vitro assays have shown that derivatives similar to 8-(diethylamino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione possess strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds were tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations.

Anti-inflammatory Studies

Research has indicated that certain purine derivatives can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Case Studies

-

Case Study on Antitumor Activity :

- Objective : Evaluate the cytotoxic effects of purine derivatives.

- Method : MTT assay was performed on MCF-7 cells treated with varying concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values indicating potent activity.

-

Case Study on Antimicrobial Effects :

- Objective : Assess the antibacterial activity against common pathogens.

- Method : Disk diffusion method was used to measure zone of inhibition.

- Results : The compound exhibited zones of inhibition ranging from 15 mm to 25 mm against tested strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.